immucillin G

Description

Historical Context of Immucillin Inhibitor Discovery

The journey of Immucillin inhibitor discovery began through a collaborative research program involving Professor Vern Schramm's laboratory at the Albert Einstein College of Medicine and the Ferrier Research Institute in New Zealand wikipedia.orgwgtn.ac.nz. Early investigations into purine (B94841) nucleoside phosphorylase (PNP) deficiency revealed its association with T-cell lymphocytopenia, suggesting PNP as a potential therapeutic target ashpublications.org. However, initial attempts to develop effective PNP inhibitors were unsuccessful ashpublications.org. This led to a paradigm shift in inhibitor design, focusing on the precise structure of the enzyme's transition state ashpublications.org.

This novel approach gave rise to a new class of enzyme inhibitors, collectively termed "Immucillins," a name coined by Professor Vern Schramm, signifying their potential therapeutic impact on the immune system wgtn.ac.nz. Immucillin-H (also known as Forodesine) emerged as a prominent first-generation Immucillin, demonstrating clinical promise in the treatment of T-cell lymphomas, and was notably the second drug developed in a New Zealand laboratory to reach the international market wikipedia.orgwgtn.ac.nzcinz.nz. Immucillin G, an aza-C-nucleoside, was developed as a first-generation transition state analogue alongside Immucillin H, sharing a similar foundational design principle ashpublications.orgjst.go.jp.

Classification as a Transition State Analogue Inhibitor

Immucillin G is classified as a transition state analogue inhibitor ashpublications.orgjst.go.jpdrugbank.comprobes-drugs.org. This classification is based on its molecular design, which meticulously mimics the transient, high-energy state that a substrate adopts during an enzyme-catalyzed reaction. Immucillins, including Immucillin G, are chemically stable analogues engineered to replicate the geometric and electrostatic characteristics of the ribocation and leaving-group features present in the transition states of N-ribosyltransferase enzymes researchgate.netacs.org.

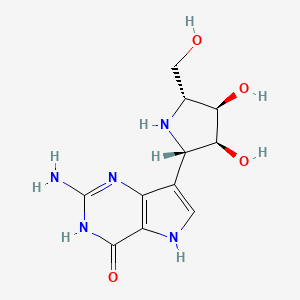

Structurally, Immucillin G is an aza-C-nucleoside, characterized by a stable carbon-carbon (C-C) linkage between a cyclic amine moiety, which functionally replaces the ribose sugar of a natural nucleoside, and a 9-deazapurine base, specifically 9-deazaguanine (B24355) ashpublications.orgjst.go.jp. A key feature contributing to its inhibitory potency is the protonation of its imino group under physiological conditions. This protonation confers a ribocation-like characteristic to the azasugar moiety, thereby stabilizing the structure to closely match the early dissociative transition state of the target enzyme jst.go.jp.

Fundamental Principles of Transition State Mimicry in Enzyme Inhibition

Enzymes are highly proficient catalysts that accelerate biochemical reactions by significantly lowering the activation energy barrier. They achieve this remarkable rate enhancement, often by factors of 10^10 to 10^15, by binding the reaction's transition state with extraordinary affinity researchgate.netnih.gov. The dissociation constants for these transient enzyme-transition state complexes are typically in the femtomolar to attomolar range (e.g., 10^-13 to 10^-21 M) .

Transition state analogue inhibitors are stable chemical compounds designed to capitalize on this immense binding energy. By structurally and electronically mimicking the fleeting, unstable transition state, these analogues bind tightly and form a stable, inhibited complex with the cognate enzyme researchgate.netwikipedia.org. This results in significantly lower inhibition constants (Kᵢ) compared to inhibitors that only resemble the ground state substrate researchgate.netnih.govwikipedia.orgsolubilityofthings.com. The principle dictates that the more catalytically efficient an enzyme is, the more tightly its transition state analogues are expected to bind researchgate.net.

The design of such potent inhibitors relies heavily on a detailed understanding of the enzyme's catalytic mechanism and the precise structure of its transition state. This information is often elucidated through a combination of experimental techniques, such as kinetic isotope effects, and computational quantum chemistry ashpublications.orgjst.go.jpresearchgate.net. These methods provide an "atomic blueprint" of the transition state, guiding the synthesis of chemically stable mimics ashpublications.org. The resulting transition state inhibitors can bind millions of times tighter than natural substrates and often exhibit unique specificity, sometimes even distinguishing between different isozymes within the same enzyme family researchgate.net.

Overview of Targeted Biological Systems in Research

Immucillin G primarily targets Purine Nucleoside Phosphorylase (PNP), an enzyme crucial to the purine salvage pathway wgtn.ac.nzashpublications.orgjst.go.jpdrugbank.comacs.orgpnas.orgresearchgate.net. Inhibition of PNP has significant therapeutic implications due to its role in purine metabolism.

In humans, PNP plays a vital role in T-cell function. Genetic deficiencies in PNP lead to impaired T-cell immunity ashpublications.orgjst.go.jp. The inhibition of PNP by Immucillin G and its analogues causes the accumulation of deoxyguanosine triphosphate (dGTP) specifically in T-cells ashpublications.orgjst.go.jpcore.ac.uk. Elevated dGTP levels can inhibit ribonucleotide reductase, thereby disrupting DNA replication and leading to apoptosis (programmed cell death) in rapidly dividing T-cells ashpublications.orgcinz.nzjst.go.jpcore.ac.uk. This selective cytotoxicity makes PNP inhibitors, including Immucillin G, promising candidates for the treatment of T-cell proliferative disorders such as T-cell lymphomas, certain autoimmune disorders (e.g., psoriasis, rheumatoid arthritis), and conditions involving organ transplant rejection wgtn.ac.nzcinz.nzjst.go.jpnih.govresearchgate.netcore.ac.uk.

Beyond human therapeutic applications, Immucillin G and its analogues have shown significant potential as antimalarial agents. DADMe-Immucillin-G, a second-generation analogue, is a potent inhibitor of Plasmodium falciparum purine nucleoside phosphorylase (PfPNP), an essential enzyme for the survival of the malaria parasite wgtn.ac.nzacs.orgpnas.orgresearchgate.netresearchgate.netmalariaworld.org. Plasmodium falciparum is a purine auxotroph, meaning it cannot synthesize purines de novo and must salvage them from its human host acs.orgpnas.orgresearchgate.net. By inhibiting both host and parasite PNPs, Immucillin G and its derivatives induce purine starvation, ultimately leading to parasite death wgtn.ac.nzacs.orgpnas.orgresearchgate.net. Studies in Aotus monkeys infected with P. falciparum demonstrated that oral administration of DADMe-Immucillin-G resulted in parasite clearance without detectable drug-related toxicity jst.go.jpmalariaworld.org.

While the primary focus for Immucillin G is PNP, the broader class of Immucillins has been explored for other targets. For instance, Immucillin-A (Galidesivir) acts as an antiviral against various RNA viruses, including filoviruses (Ebola, Marburg), flaviviruses (Zika), and coronaviruses, by functioning as an atypical chain-terminator for RNA-dependent RNA polymerases acs.orgresearchgate.netresearchgate.netwikipedia.orgnewdrugapprovals.orgresearchgate.netwgtn.ac.nz. Other Immucillins have been designed to inhibit nucleoside hydrolases in parasitic protozoa (e.g., Leishmania major, Crithidia fasciculata, Trypanosoma brucei brucei) and methylthioadenosine nucleosidase (MTAN) in Helicobacter pylori, highlighting the versatility of the transition state analogue design strategy across different enzyme families and pathogens wgtn.ac.nzacs.orgresearchgate.netresearchgate.net.

Table 1: Inhibition Constants (Kᵢ) of Immucillin G and Select Analogues for Human Purine Nucleoside Phosphorylase (hPNP) and Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP)

| Compound Name | Target Enzyme | Kᵢ (pM) | Source |

| Immucillin G | hPNP | 42 | ashpublications.orgjst.go.jpresearchgate.net |

| DADMe-Immucillin-G | hPNP | 7 | jst.go.jpresearchgate.net |

| DADMe-Immucillin-G | PfPNP | 890 | jst.go.jpresearchgate.net |

| SerMe-Immucillin-G | hPNP | 2.1 | researchgate.netnih.gov |

| DATMe-Immucillin-G | hPNP | 3.4 | researchgate.netnih.gov |

| Immucillin H (Forodesine) | hPNP | 56 | wgtn.ac.nzashpublications.orgjst.go.jpresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

209799-75-7 |

|---|---|

Molecular Formula |

C11H15N5O4 |

Molecular Weight |

281.27 g/mol |

IUPAC Name |

2-amino-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H15N5O4/c12-11-15-5-3(1-13-7(5)10(20)16-11)6-9(19)8(18)4(2-17)14-6/h1,4,6,8-9,13-14,17-19H,2H2,(H3,12,15,16,20)/t4-,6+,8-,9+/m1/s1 |

InChI Key |

KBIDJCVAURJXFG-PVEDRDFWSA-N |

SMILES |

C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(N3)CO)O)O |

Isomeric SMILES |

C1=C(C2=C(N1)C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(N3)CO)O)O |

Origin of Product |

United States |

Chemical Synthesis and Analogues Development

Methodologies for Immucillin G Synthesis

Immucillin G (specifically DADMe-Immucillin-G) has been a subject of interest due to its potent inhibitory activity against human PNP. Early synthetic routes for DADMe-Immucillin-G were described as rather lengthy acs.orgacs.org. The compound DADMe-Immucillin-G was reported to be eight times more active than earlier clinical candidates, which spurred interest in simplifying its synthesis acs.org.

Convergent Synthetic Approaches, including Mannich Reaction

A significant advancement in the synthesis of DADMe-Immucillin-G involved the use of a convergent synthetic approach, notably incorporating the Mannich reaction acs.orgacs.orgnih.govantpedia.com. This reaction provides a versatile method for the simultaneous formation of carbon-carbon and carbon-nitrogen bonds acs.orgacs.org. The expeditious convergent synthesis of DADMe-Immucillin-G was achieved by reacting 9-deazaguanine (B24355) with the hydrochloride salt of (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine in the presence of aqueous formaldehyde (B43269) and sodium acetate (B1210297) at elevated temperatures (90-100 °C) acs.orgacs.org.

Design and Synthesis of Simplified Analogues

Given the complexity of the original Immucillin G synthesis, there has been considerable interest in designing and synthesizing simplified analogues that are more readily accessible chemically acs.orgacs.org. These simplified analogues often feature a structurally simplified "azasugar" motif acs.orgexlibrisgroup.com. For instance, a set of deazaguanine derivatives were designed with simplified azasugar motifs to improve synthetic accessibility acs.org. Some of these new derivatives demonstrated inhibitory potency against human PNP comparable to Immucillin H at low nanomolar concentrations acs.org.

Development of Methylene-Bridged Immucillin Analogues

Methylene-bridged Immucillin analogues, such as DADMe-Immucillins, represent a second-generation structural class of Immucillins acs.orgnih.gov. These analogues incorporate a methylene (B1212753) bridge between the ribooxacarbenium and purine (B94841) mimics, increasing the distance between these groups nih.gov. This structural modification was intended to better mimic the transition state of the phosphorolysis reaction, where the distance between the purine and carbocation increases nih.gov.

The synthesis of methylene-bridged Immucillins, like DADMe-Immucillin-H, often involves reductive amination of a 9-deaza-9-formylpurine acs.org. While these analogues, including DADMe-Immucillin-G, showed increased binding affinities compared to first-generation Immucillins, some studies indicated that methylene-bridged analogues were not always an improvement in terms of inhibitory activity compared to the parent Immucillins acs.orgacs.org. For example, DADMe-Immucillin-H spaces the 1'-aza nitrogen and the C9 of 9-deazahypoxanthine at 2.6 Å, which allows for favorable leaving-group interactions and ion pair formation with sulfate, mimicking the transition state geometry pnas.org.

Synthesis and Characterization of Acyclic Immucillin Analogues (e.g., DATMe-Immucillin-G, SerMe-Immucillin-G)

To further simplify chemical synthesis and potentially reduce manufacturing costs, acyclic Immucillin analogues have been developed scispace.comnih.gov. These derivatives aim to simplify the chemical structure while retaining potent inhibitory activity.

Two notable examples of acyclic Immucillin G analogues are SerMe-Immucillin-G (SerMe-ImmG) and DATMe-Immucillin-G (DATMe-ImmG) nih.govresearchgate.netacs.org. These compounds were designed as simplified alternatives to earlier Immucillins nih.govresearchgate.net. SerMe-ImmG and DATMe-ImmG demonstrated extremely low inhibition constants against PNP, with SerMe-ImmG exhibiting a dissociation constant of 2.1 pM and DATMe-ImmG showing 3.4 pM nih.govresearchgate.net. The flexibility of these acyclic structures is hypothesized to enable them to adopt conformations within the PNP active site that resemble those of more rigid Immucillins, with the precise positioning of two hydroxyl groups being crucial for their picomolar activity nih.govnih.gov.

Acyclic analogues, particularly SerMe-ImmG, are readily synthesized from achiral, commercially available starting materials, which significantly simplifies the synthesis process and lowers the "cost of goods" compared to earlier, chiral Immucillins nih.gov.

Preparation of Immucillin Phosphonate (B1237965) Derivatives

The preparation of Immucillin phosphonate derivatives represents another avenue in analogue development. While the provided search results primarily discuss acyclic nucleoside phosphonate derivatives in a broader context of antiviral and anticancer agents, and Immucillin-A triphosphate as a transition state mimic for C-P lyase cardiff.ac.uknih.gov, specific details on Immucillin G phosphonate derivatives are less explicit in the provided snippets. However, the general strategy for preparing phosphonate derivatives often involves methodologies for creating phosphoroamidate and phosphonoamidate prodrugs of nucleosides cardiff.ac.uk. These approaches aim to circumvent metabolic bottlenecks and optimize intracellular delivery cardiff.ac.uk.

Strategies for Incorporating Diverse Heterocyclic Bases into Analogues

Strategies for incorporating diverse heterocyclic bases into Immucillin analogues are crucial for exploring structure-activity relationships (SAR) and optimizing inhibitory profiles nih.govresearchgate.net. The Mannich reaction, as discussed in section 2.2, is a key method that allows for the general synthesis of DADMe-Immucillin derivatives with a variety of deazapurines acs.orgacs.org.

Further studies have focused on introducing various other heterocyclic bases, particularly Immucillin-mimicking 9-deazapurine nucleobases, to investigate their impact on binding and activity nih.govresearchgate.net. The ability to modify the heterocyclic base allows for fine-tuning the interactions with the enzyme's active site, as the purine leaving group plays a critical role in the transition state interactions pnas.org.

Molecular and Cellular Mechanisms of Action

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition

Immucillin G functions as a powerful inhibitor of PNP, an enzyme that catalyzes the reversible phosphorolysis of the N-glycosidic bond of purine (deoxy)ribonucleosides, converting them into (deoxy)ribose 1-phosphate and a corresponding purine base. pnas.org

Immucillin G exhibits exceptionally high binding affinity for PNP, with dissociation constants (Ki values) typically in the picomolar (pM) range, indicative of its potent inhibitory action. For human PNP (hPNP), Immucillin G (specifically DADMe-Immucillin-G) has been reported with a Kd of 7 pM, making it one of the most powerful hPNP inhibitors described. researchgate.netjst.go.jp For Plasmodium falciparum PNP (PfPNP), DADMe-Immucillin-G shows a picomolar dissociation constant, with values around 890 pM. jst.go.jp Earlier generations of Immucillin G also demonstrated high affinity, with a Kd of 42 pM for hPNP. researchgate.netjst.go.jp

The following table summarizes reported binding affinities (Ki or Kd values) for Immucillin G with various PNP enzymes:

| Enzyme Source | Immucillin G Type | Ki / Kd (pM) | Reference |

| Human PNP (hPNP) | Immucillin G | 42 | researchgate.netjst.go.jp |

| Human PNP (hPNP) | DADMe-Immucillin-G | 7 | researchgate.netjst.go.jp |

| Plasmodium falciparum PNP (PfPNP) | DADMe-Immucillin-G | 890 | jst.go.jp |

| Mycobacterium tuberculosis PNP (MtPNP) | DADMe-Immucillin-G | 24 | rcsb.org |

| Anopheles gambiae PNP (AgPNP) | DADMe-Immucillin-G | 23 | pdbj.org |

Immucillin G is classified as a transition state analog inhibitor. plos.orgpnas.orgresearchgate.net It is structurally designed to mimic the unstable, high-energy transition state that forms during the PNP-catalyzed reaction. This transition state is characterized by a riboxocarbenium ion, a positively charged species at the anomeric carbon (C1') of the ribosyl group, and a dissociating N-ribosidic bond. plos.orgjst.go.jpasm.orgacs.org

The Immucillins, including Immucillin G, achieve this mimicry by incorporating a cyclic amine moiety that replaces the ribose sugar and a C-C bond linking it to the purine base. jst.go.jpnih.gov Under physiological conditions, the imino group within the immucillin structure can be protonated, conferring a ribocationic feature that closely resembles the positive charge distribution of the riboxocarbenium ion in the enzymatic transition state. jst.go.jpacs.org Furthermore, the covalent C-C bond between the iminoribitol and the 9-deazapurine group helps stabilize the structure, matching the geometry of the early dissociative transition state. researchgate.netjst.go.jp The ability of Immucillins to mimic both substrate and transition state features contributes to their exceptional binding affinity. acs.org

Immucillin G, like other immucillin inhibitors, exhibits a slow-onset, tight-binding inhibition kinetic profile for PNP. researchgate.netcore.ac.uksemanticscholar.orgnih.gov This kinetic behavior is characteristic of transition state analogs. core.ac.uksemanticscholar.org In this mechanism, the inhibitor initially binds to the enzyme in a relatively rapid, reversible manner, forming an enzyme-inhibitor complex (E•I). This is followed by a slower, conformational change in the enzyme-inhibitor complex (E•I), leading to a more tightly bound and stable complex. core.ac.uk The equilibrium dissociation constant (Ki) for this tightly bound complex reflects the high affinity of Immucillin G for the enzyme. core.ac.uksemanticscholar.org The slow release of Immucillin G from the PNP catalytic site suggests a powerful in vivo action as a PNP inhibitor. semanticscholar.org

Mimicry of Riboxocarbenium Ion and N-Ribosyltransferase Transition States

Disruption of Purine Metabolism Pathways

By potently inhibiting PNP, Immucillin G disrupts critical purine metabolism pathways, leading to specific metabolic consequences that can be exploited for therapeutic purposes. plos.orgresearchgate.netnih.gov

Plasmodium falciparum, the parasite responsible for malaria, is a purine auxotroph, meaning it cannot synthesize purines de novo and must salvage them from its host. plos.orgpnas.orgplos.orgresearchgate.netscispace.com PNP is an essential enzyme in the purine salvage pathway of P. falciparum. pnas.orgresearchgate.net DADMe-Immucillin-G effectively blocks purine salvage in P. falciparum by inhibiting both human and parasite PNPs. plos.orgplos.orgresearchgate.netscispace.comresearchgate.net This inhibition prevents the formation of hypoxanthine (B114508), a crucial purine base required for the parasite's purine nucleotide synthesis, ultimately leading to purine starvation and parasite death. plos.orgplos.orgresearchgate.netscispace.comresearchgate.net Studies in Aotus primates infected with P. falciparum demonstrated that DADMe-Immucillin-G causes depletion of hypoxanthine in the blood, confirming its in vivo inhibition of PNP and blockade of the purine salvage pathway. plos.orgplos.org While Immucillins gain access to the parasite cytosol and inhibit malarial PNP, they are not transported by the P. falciparum equilibrative nucleoside transporter 1 (PfENT1), suggesting an alternative transport mechanism. nih.gov

Inhibition of PNP by compounds like Immucillin G leads to the accumulation of its substrate, 2'-deoxyguanosine (B1662781) (dGuo). nih.govnih.govresearchgate.net In cells with high deoxycytidine kinase (dCK) activity, such as activated T-cells, unmetabolized dGuo is shunted into deoxyguanosine triphosphate (dGTP). nih.govnih.govresearchgate.netresearchgate.net The accumulation of dGTP creates an unbalanced deoxyribonucleotide triphosphate (dNTP) pool, which can inhibit DNA synthesis and induce T-cell specific apoptosis. nih.govnih.govresearchgate.netresearchgate.net This mechanism forms the basis for targeting PNP as a chemotherapeutic strategy for T-cell proliferative disorders. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations

Conformational Analysis of the Azasugar Moiety and its Influence on Activity

Immucillin G is characterized by an aza-ribose moiety, a key structural feature that mimics the ribocationic character of the enzymatic transition state wikipedia.orgctdbase.org. Under physiological conditions, the imino group within the azasugar readily undergoes protonation, contributing to this ribocationic mimicry wikipedia.orgctdbase.org. The presence of a C-C glycosidic bond further stabilizes the structure, enabling it to closely match the early dissociative transition state of the PNP-catalyzed reaction wikipedia.orgctdbase.org.

Early SAR studies involving modifications at the 2'-, 3'-, or 5'-positions of the azasugar moiety generally resulted in analogues with reduced inhibitory activity compared to the parent immucillins, indicating the precise conformational requirements for optimal binding nih.govnewdrugapprovals.org. However, subsequent research explored the impact of acyclic azasugars and other constrained derivatives. For instance, an azetidine-based derivative of DADMe-immucillin-G (Compound 5) demonstrated a human PNP (hPNP) inhibition constant (K_i) of 229 pM, highlighting that the specific structure of the azasugar significantly influences enzymatic inhibition activity wikipedia.orgacs.org.

Further advancements led to the development of acyclic immucillin analogues, such as DATMe-immucillin-G (Compound 7) and SerMe-immucillin-G (Compound 13). These compounds exhibited remarkably low dissociation constants for hPNP, 3.4 pM and 2.1 pM respectively, representing some of the most potent inhibitors reported wikipedia.orgctdbase.orgacs.orgnih.gov. It has been postulated that the inherent flexibility of these acyclic structures allows them to adopt conformations within the PNP active site that closely resemble the bioactive forms of the parent immucillins, with the precise positioning of two hydroxyl groups being crucial for picomolar activity nih.gov. Additionally, studies on piperidine (B6355638) nucleosides designed as conformationally restricted immucillin mimics have shown that the 1C4 chair conformation effectively mimics the bioactive 3E conformation adopted by immucillins when bound to the PNP active site researchgate.net.

The following table summarizes the inhibitory activities of immucillin G and selected azasugar analogues against human PNP:

| Compound Name | K_i for hPNP (pM) | Reference |

| Immucillin G | 42 | wikipedia.orgctdbase.orgacs.org |

| Immucillin H | 56 | wikipedia.orgctdbase.orgacs.org |

| DADMe-immucillin-G | 7.0 | wikipedia.orgctdbase.orgacs.org |

| DATMe-immucillin-G | 3.4 | wikipedia.orgctdbase.orgacs.orgnih.gov |

| SerMe-immucillin-G | 2.1 | wikipedia.orgctdbase.orgacs.orgnih.gov |

| Azetidine-based DADMe-immucillin-G (Compound 5) | 229 | wikipedia.orgacs.org |

Impact of Substitutions on the Deazapurine Ring (e.g., 6-, 7-, 8-positions)

Investigations into the effect of substitutions on the deazapurine ring of immucillin analogues revealed a high degree of sensitivity to structural alterations. Modifications at the 6-, 7-, or 8-positions generally led to a significant reduction in inhibitory potency against human PNP nih.govnewdrugapprovals.org.

Specifically, the introduction of a 6-O-methyl group or a 7-N-methyl group resulted in an approximate 100-fold decrease in activity newdrugapprovals.org. A more pronounced loss of activity, around 400-fold, was observed with the 6-thio derivative newdrugapprovals.org. Substitutions at the 8-position also led to reduced activity, although the 8-fluoro derivative exhibited a less than 10-fold loss of potency, suggesting some tolerance for smaller, electronegative substituents at this position newdrugapprovals.org. Notably, an 8-aza compound was found to retain most of the parent compound's activity, indicating that the nitrogen atom at position 8 is well-tolerated and can maintain favorable interactions within the enzyme's active site newdrugapprovals.org. These findings underscore the precise structural requirements of the deazapurine ring for optimal binding and inhibition.

Analysis of Methylene (B1212753) Bridging in Analogues

The incorporation of a methylene bridge within immucillin analogues, particularly in compounds like DADMe-immucillin-G, represents a significant design strategy to more accurately mimic the transition state geometry of the enzymatic reaction wikipedia.orgdrugbank.com. This methylene bridge is positioned between the ribocation mimic (azasugar moiety) and the adenine (B156593) leaving group analogue (deazapurine base) wikipedia.orgdrugbank.com.

The rationale behind this modification is to better capture the characteristic separation between the ribosyl anomeric carbon and the N9 of the purine (B94841) ring that occurs in the transition state of nucleoside phosphorolysis drugbank.comprobes-drugs.org. Compared to first-generation inhibitors like immucillin G, DADMe-immucillin-G (Compound 4) exhibited significantly enhanced potency, with a dissociation constant of 7.0 pM for hPNP wikipedia.orgctdbase.orgacs.org. This substantial improvement in affinity highlights the critical role of the methylene bridge in optimizing the analogue's fit within the enzyme's active site, thereby achieving a more precise mimicry of the transition state and leading to tighter binding.

Structure-Based Rational Design Principles for Enhanced Potency

The rational design of immucillin G and its analogues is fundamentally rooted in the principle of transition state theory, aiming to create molecules that closely resemble the high-energy transition state of the enzyme-catalyzed reaction rather than the substrate or product ctdbase.orgnewdrugapprovals.orgprobes-drugs.org. This approach leverages detailed knowledge of the enzyme's catalytic mechanism and the transient structures formed during catalysis.

X-ray crystallography studies of immucillin inhibitors bound within the active site of PNP have been instrumental in revealing the extensive network of hydrogen bonds and other non-covalent interactions between the inhibitor and the enzyme newdrugapprovals.org. These studies confirm that disruption of even a single critical hydrogen bond can lead to a significant reduction in binding affinity, emphasizing the importance of precise molecular complementarity newdrugapprovals.org.

The transition state for PNP-catalyzed phosphorolysis is characterized by a ribocation-like structure, a low N-ribosidic bond order, an N7-protonated adenine leaving group, and an activated, weakly bonded water nucleophile drugbank.com. Second-generation immucillins, such as DADMe-ImmH, were specifically designed to more accurately match these transition state features, resulting in inhibitors with higher affinity probes-drugs.orgnih.gov.

Furthermore, the design of acyclic analogues like DATMe-immucillin-G and SerMe-immucillin-G incorporated increased conformational flexibility. This flexibility is hypothesized to allow for greater dynamic flexibility within the enzyme-inhibitor complex, thereby reducing the entropic penalty associated with binding and leading to enhanced binding affinity nih.govuni.lu. Beyond mimicking the transition state, enhanced potency has also been achieved by designing substituted 9-(arylmethyl)-9-deazaguanine analogues. These compounds are engineered to interact simultaneously with multiple binding subsites within the PNP active site, including the purine binding site, a hydrophobic pocket, and the phosphate (B84403) binding site, thereby maximizing favorable interactions and improving inhibitory strength.

Preclinical Biological Studies and Efficacy in Model Systems

In Vitro Enzyme Inhibition Assays and Kinetic Characterization

Immucillin G and its analogues, particularly DADMe-Immucillin-G, have been extensively characterized for their potent inhibitory effects on purine (B94841) nucleoside phosphorylase (PNP) from various sources, including human and parasitic organisms. nih.govacs.orgjst.go.jpresearchgate.net These compounds are designed to mimic the transition state of the PNP enzyme, resulting in picomolar binding affinities. jst.go.jpresearchgate.net

For instance, DADMe-Immucillin-G (BCX4945) exhibits picomolar affinity for both human PNP (hPNP) and Plasmodium falciparum PNP (PfPNP). plos.orgplos.org Studies have reported dissociation constants () as low as 7 pM for hPNP and 890 pM for PfPNP for DADMe-Immucillin-G. jst.go.jp This high potency underscores its effectiveness in blocking PNP activity. jst.go.jpplos.org

Immucillin H (forodesine), a related immucillin, has also shown high potency, with values in the 20 to 80 pM range for human and bovine enzymes. nih.gov The superior capture of transition state features in the parent immucillins is reflected in the fact that modifications to the azasugar or deazapurine moieties generally result in poorer inhibitors. nih.gov

Table 1: Kinetic Parameters of Immucillin G and Analogues against PNP

| Compound | Enzyme Source | Binding Affinity ( or ) | Reference |

| Immucillin G | Human PNP | 7 pM (DADMe-Immucillin-G) | jst.go.jp |

| Immucillin G | P. falciparum PNP | 890 pM (DADMe-Immucillin-G) | jst.go.jp |

| Immucillin H | Human PNP | 20-80 pM | nih.gov |

| Immucillin H | Bovine PNP | 20-80 pM | nih.gov |

| Immucillin H | P. falciparum PNP | 0.6 nM | asm.org |

In Vitro Cellular Studies

Immucillin G and its analogues, as potent PNP inhibitors, have demonstrated the ability to inhibit the proliferation of T-cells. nih.govacs.orgresearchgate.net This effect is particularly relevant in the context of T-cell proliferative disorders, such as T-cell lymphomas and organ transplant rejection. acs.orgresearchgate.net The genetic deficiency of human PNP leads to a selective depletion of T-cells, indicating that PNP inhibition can selectively target T-cell proliferation. acs.orgresearchgate.netnih.gov

Immucillin H, for example, inhibits the growth of malignant T-cell leukemia lines and activated normal human T-cells in vitro, leading to the induction of apoptosis. researchgate.net This T-cell selective cytotoxicity is mediated by the intracellular accumulation of deoxyguanosine triphosphate (dGTP) when co-administered with deoxyguanosine (dGuo). acs.orgresearchgate.netnih.goviiarjournals.org The elevated dGTP levels perturb the deoxyribonucleotide pool, inhibit DNA synthesis, and ultimately induce cell death in dividing T-cells. researchgate.netiiarjournals.org

Table 2: Inhibition of Cellular Proliferation by Immucillins

| Compound | Cell Line/Type | Effect on Proliferation | Key Requirement | Reference |

| Immucillin H | CEM-SS (T-ALL cells) | IC50 = 0.015 µM (in presence of dGuo) | Co-administration of dGuo | acs.org |

| Immucillin H | Activated human T-cells | Inhibition of growth, induction of apoptosis | Co-administration of dGuo | researchgate.net |

| Immucillins (general) | Dividing T-cells | Selective cytotoxicity, leading to T-cell deficiency | Accumulation of dGTP | researchgate.netnih.goviiarjournals.org |

The inhibition of PNP by immucillins leads to significant alterations in intracellular nucleotide pools, particularly the accumulation of deoxyguanosine triphosphate (dGTP). acs.orgresearchgate.netiiarjournals.org In studies with T-cell lines, the presence of Immucillin H and deoxyguanosine resulted in a substantial elevation of dGTP (154-fold) and deoxyadenosine (B7792050) triphosphate (dATP) (8-fold). acs.org This accumulation is a critical step in the mechanism by which immucillins exert their cytotoxic effects on proliferating T-cells. researchgate.netiiarjournals.org

The altered deoxynucleotide pools allosterically block ribonucleotide diphosphate (B83284) reductase, leading to errors in DNA synthesis and activation of apoptosis in dividing T-cells. researchgate.net This highlights the direct impact of PNP inhibition on cellular nucleotide metabolism and its downstream consequences for cell viability.

Immucillin G and its analogues have shown significant growth inhibition against various parasitic cultures, including Plasmodium falciparum and Leishmania species. jst.go.jpresearchgate.netasm.orgsemanticscholar.orgplos.org

Plasmodium falciparum : P. falciparum, the parasite responsible for most malaria deaths, is a purine auxotroph, meaning it cannot synthesize purines de novo and relies on purine salvage from the host. researchgate.netplos.orgplos.orgasm.org Blocking PNP activity in P. falciparum leads to purine starvation, which is lethal to the parasite. researchgate.netplos.orgplos.org

Immucillins, including DADMe-Immucillin-G (BCX4945), are potent inhibitors of P. falciparum PNP (PfPNP). plos.orgplos.orgasm.org

Immucillin H has been shown to kill P. falciparum cultured in human erythrocytes with an IC50 of 35 nM. researchgate.net This growth inhibition can be reversed by adding hypoxanthine (B114508) to the culture medium, but not inosine, confirming that PNP is the primary target. researchgate.netasm.org

The concentration of Immucillin H required for parasite growth inhibition varies with culture hematocrit, indicating stoichiometric titration of human erythrocyte PNP by the inhibitor. researchgate.net

Leishmania : Immucillins have also demonstrated inhibitory effects on the multiplication of Leishmania (L.) infantum chagasi and Leishmania (L.) amazonensis promastigotes in vitro. semanticscholar.orgplos.org

Some immucillins, such as Immucillin A (IA) and Immucillin H (IH), inhibited nucleoside hydrolase (NH36) activity in Leishmania at nanomolar concentrations (Ki = 0.080 µM and 0.019 µM, respectively), which correlated with their ability to inhibit parasite multiplication. semanticscholar.orgplos.org

Other immucillins, including SMIH, DIH, DADMe-Immucillin-G (DIG), and SerMe-ImmG, showed low IC50 values for Leishmania species growth inhibition, even with relatively high values for NH36, suggesting distinct mechanisms of action for growth inhibition in some cases. semanticscholar.orgplos.org

Table 3: Growth Inhibition of Parasitic Cultures by Immucillins

| Compound | Parasite Species | IC50 / Effect on Growth | Mechanism/Target | Reference |

| Immucillin H | P. falciparum (cultured) | IC50 = 35 nM | Purine starvation via PNP inhibition | researchgate.netasm.org |

| Immucillin A (IA) | L. infantum chagasi, L. amazonensis | Inhibits multiplication; Ki (NH36) = 0.080 µM | Inhibition of nucleoside hydrolase (NH36) | semanticscholar.orgplos.org |

| Immucillin H (IH) | L. infantum chagasi, L. amazonensis | Inhibits multiplication; Ki (NH36) = 0.019 µM | Inhibition of nucleoside hydrolase (NH36) | semanticscholar.orgplos.org |

| DADMe-Immucillin-G (DIG) | L. infantum chagasi, L. amazonensis | Inhibits multiplication (low IC50 values) | May involve mechanisms distinct from NH36 inhibition | semanticscholar.orgplos.org |

Assessment of Nucleotide Pool Alterations in Cultured Cells

In Vivo Efficacy in Non-Human Animal Models

DADMe-Immucillin-G, also known as BCX4945, has been evaluated for its antimalarial efficacy in Aotus lemurinus lemurinus monkeys, a non-human primate model for Plasmodium falciparum infections. plos.orgplos.orgnih.gov

In studies with Aotus monkeys infected with the P. falciparum FVO strain, oral administration of DADMe-Immucillin-G (50 mg/kg twice a day for seven days) resulted in the clearance of P. falciparum infections. jst.go.jpplos.orgplos.orgnih.gov Parasitemia was cleared between the fourth and seventh day of treatment. plos.orgnih.gov The monkeys remained negative for several days, followed by recrudescence when treatment was stopped. plos.orgplos.org This pattern of "clearance and recrudescence" is often observed with effective antimalarials in the Aotus model. plos.org

The molecular action of DADMe-Immucillin-G in vivo involves the depletion of hypoxanthine from Aotus blood, demonstrating inhibition of both human PNP and P. falciparum PNP. plos.orgplos.org This blockade of PNP inhibits purine salvage and, to some extent, polyamine synthesis in the parasites, leading to purine starvation and parasite killing. plos.orgscispace.com The efficacy of DADMe-Immucillin-G in this model, coupled with its oral availability and chemical stability, suggests its potential for use in combination therapies for malaria. plos.org

Table 4: Antimalarial Efficacy of DADMe-Immucillin-G in Aotus Monkeys

| Compound | Animal Model | Parasite Strain | Treatment Regimen | Outcome | Reference |

| DADMe-Immucillin-G (BCX4945) | Aotus lemurinus lemurinus monkeys | P. falciparum (FVO strain) | Oral, 50 mg/kg twice daily for 7 days | Clearance of blood parasites between days 4-7; recrudescence upon cessation of treatment | jst.go.jpplos.orgplos.orgnih.gov |

Antiparasitic Efficacy in Rodent and Hamster Models (e.g., Visceral Leishmaniasis)

Immucillins, including Immucillin A (ImmA) and Immucillin H (ImmH), have shown effectiveness in treating experimental visceral leishmaniasis (VL) in rodent and hamster models. In studies involving Leishmania (L.) infantum chagasi infection, ImmA and ImmH demonstrated significant reductions in parasite load. For instance, in susceptible hamster models, ImmA treatment led to an 86% reduction in liver parasite load, while ImmH resulted in a 70% reduction plos.orgnih.gov. These findings highlight the potential of immucillins as chemotherapeutic agents against VL, with studies indicating their efficacy in both mice and hamsters plos.orgnih.govresearchgate.netnih.gov.

Beyond leishmaniasis, Immucillin G (DADMe-ImmG) has been extensively studied for its antimalarial properties, specifically against Plasmodium falciparum, the causative agent of the most lethal form of human malaria. DADMe-ImmG functions by inhibiting P. falciparum purine nucleoside phosphorylase (PfPNP), an enzyme crucial for the parasite's purine salvage pathway pnas.orgresearchgate.netnih.govwgtn.ac.nzplos.orgresearchgate.net. This inhibition leads to purine starvation and subsequent parasite death pnas.orgresearchgate.netnih.govwgtn.ac.nzplos.orgresearchgate.net.

Preclinical trials in Aotus primates, a non-human primate model for P. falciparum infections, have demonstrated the efficacy of orally administered DADMe-ImmG (also referred to as BCX4945). A seven-day oral administration of BCX4945 resulted in the clearance of P. falciparum from the blood of infected Aotus monkeys. However, recrudescence of the parasites was observed after the cessation of treatment, suggesting the need for sustained or combination therapy plos.org. Immucillins, in general, are noted for their low toxicity in animal and human studies plos.org.

Table 1: Antiparasitic Efficacy of Immucillins in Hamster Models of Visceral Leishmaniasis

| Immucillin Compound | Parasite Species | Animal Model | Organ Targeted | Parasite Load Reduction (%) | Citation |

| Immucillin A (ImmA) | L. infantum chagasi | Hamster | Liver | 86% | plos.orgnih.gov |

| Immucillin H (ImmH) | L. infantum chagasi | Hamster | Liver | 70% | plos.orgnih.gov |

Mechanisms of Resistance Development in Target Organisms

The development of resistance is a critical consideration for any antimicrobial agent. Research into Immucillin G has shed light on the mechanisms by which Plasmodium falciparum can develop resistance to this compound, primarily involving genetic alterations in the target enzyme, PfPNP.

Investigation of Gene Amplification and Protein Overexpression (e.g., PfPNP)

Under increasing drug pressure from DADMe-Immucillin-G, Plasmodium falciparum parasites initially respond by increasing the copy number of the PfPNP gene and subsequently overexpressing the PfPNP protein pnas.orgresearchgate.netnih.govnih.govnih.govproteopedia.orgresearchgate.net. This gene amplification leads to a higher cellular concentration of the target enzyme. For instance, at 2 μM DADMe-ImmG resistance, an estimated three- to fourfold increase in PfPNP protein levels was observed in resistant parasite extracts, which also correlated with an increase in PfPNP catalytic activity pnas.org. This overexpression acts as a compensatory mechanism, allowing the parasite to maintain sufficient purine salvage despite the presence of the inhibitor pnas.orgresearchgate.netnih.govnih.govnih.govresearchgate.net.

Characterization of Point Mutations Affecting Drug Binding

As drug pressure intensifies, P. falciparum develops additional resistance mechanisms, including the emergence of point mutations within the catalytic site residues of PfPNP that are involved in drug binding pnas.orgresearchgate.netnih.govnih.govnih.govproteopedia.orgresearchgate.net. These mutations lead to a reduced affinity of the PfPNP enzyme for DADMe-Immucillin-G pnas.orgresearchgate.netnih.govnih.govproteopedia.org.

A notable example is the M183L resistance mutation in PfPNP. This specific mutation dramatically reduces the enzyme's affinity for DADMe-ImmG, increasing the dissociation constant (Kd) from 670 pM in native PfPNP to 26 μM in the M183L mutant, representing a 39,000-fold decrease in binding affinity nih.gov. While this mutation confers resistance to the inhibitor, it also significantly impairs the enzyme's catalytic efficiency, leading to an approximate 17,000-fold decrease in its normal function nih.govnih.gov.

To counteract this catalytic defect, the parasite utilizes a combination of both gene amplification and point mutations. Crystal structures of native and mutated PfPNPs have revealed altered contacts within the catalytic site that affect DADMe-ImmG binding pnas.orgresearchgate.netnih.gov. Furthermore, resistant parasites can form hybrid PfPNP oligomers, composed of both native and the catalytically weakened M183L mutant subunits. This unique mechanism allows the parasite to maintain adequate catalytic activity through the native subunits while simultaneously achieving resistance to DADMe-ImmG via the mutated subunits nih.govnih.govresearchgate.net. The development of this resistance mechanism has been observed to be a slow process, occurring over approximately 136 generations pnas.orgresearchgate.netnih.gov.

Table 2: Mechanisms of Resistance to DADMe-Immucillin-G in Plasmodium falciparum PfPNP

| Mechanism | Description | Impact on PfPNP / Parasite | Citation |

| Gene Amplification | Increase in PfPNP gene copy number and protein expression under drug pressure. | 3-4 fold increase in PfPNP protein levels at 2 μM DADMe-ImmG resistance; helps overcome catalytic defects from mutations. | pnas.orgresearchgate.netnih.govnih.govnih.govproteopedia.orgresearchgate.net |

| Point Mutations (e.g., M183L) | Mutations in catalytic site residues affecting drug binding. | M183L mutation: 39,000-fold decrease in DADMe-ImmG affinity (Kd from 670 pM to 26 μM); ~17,000-fold decrease in catalytic efficiency. | pnas.orgresearchgate.netnih.govnih.govnih.govproteopedia.orgresearchgate.net |

| Hybrid Oligomer Formation | Formation of mixed oligomers of native and mutant PfPNP subunits. | Maintains adequate catalytic activity while conferring resistance to DADMe-ImmG. | nih.govnih.govresearchgate.net |

| Resistance Development Rate | Slow development over approximately 136 generations. | Suggests potential for combination therapies. | pnas.orgresearchgate.netnih.gov |

Computational and in Silico Research

Molecular Docking Simulations to Elucidate Ligand-Protein Interactions

Molecular docking simulations have been extensively employed to elucidate the binding modes and interactions of Immucillin G and its analogues with their target enzymes. Studies have shown that Immucillin G and Immucillin H exhibit essentially identical binding modes to human purine (B94841) nucleoside phosphorylase (hPNP). nih.govresearchgate.net This suggests a conserved interaction profile within the active site of the enzyme.

For Plasmodium falciparum purine nucleoside phosphorylase (PfPNP), DADMe-Immucillin-G, a transition state analogue inhibitor, has been a subject of docking studies. researchgate.netresearchgate.netpnas.org These simulations help in understanding how these inhibitors block purine salvage, which is essential for the malaria parasite's growth. pnas.orgresearchgate.net Docking studies for imidazo-quinoline derivatives, which are also PfPNP inhibitors, utilized software like Schrodinger and GOLD, indicating that the imidazo-quinoline moiety facilitates interaction with residues such as Tyr 160. eurekaselect.com While not directly on Immucillin G, this highlights the general approach used for related inhibitors. Similar docking procedures have been applied to Immucillin analogues targeting Helicobacter pylori MTAN, where the Maestro software was used to reproduce binding poses, confirming the reliability of the docking process. nih.gov

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a key in silico technique used to identify the essential steric and electronic features required for a ligand's biological activity. Ligand-based pharmacophore models have been generated for Immucillin analogues to analyze the crucial structural features necessary for their biological activity, particularly against Helicobacter pylori MTAN. nih.gov These models enable the in silico screening of 3D databases of small molecule compounds to find structures with desired binding activity and selectivity. nih.gov

For PfPNP inhibitors, a five-point pharmacophore model has been constructed based on the superposition of bioactive conformations of 5′-methylthio-immucillin-H and DADMe-immucillin-G. researchgate.net This model typically identifies features such as aromatic groups, hydrophobic groups, hydrogen bond donors, and hydrogen bond acceptors. researchgate.net Pharmacophore mapping has revealed that certain scaffolds, like the imidazo-quinoline, are vital for antimalarial activity, with a best hypothesis (AARRR_1) achieving a survival score of 5.4609. eurekaselect.com Validation of pharmacophore models often involves enrichment assays, demonstrating their success in retrieving active compounds from databases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., 3D-QSAR with CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are employed to establish mathematical relationships between chemical structure and biological activity. These models are crucial for predicting the activity of new compounds and guiding lead optimization.

While specific detailed CoMFA/CoMSIA studies directly on Immucillin G are not extensively highlighted in the provided snippets, these methodologies are commonly applied to transition state analogues and related enzyme inhibitors. For instance, significant CoMFA (q² = 0.728, r² = 0.909) and CoMSIA (q² = 0.633, r² = 0.729) models have been developed for imidazo-quinoline derivatives as PfPNP inhibitors. eurekaselect.com These models, developed using molecular field analysis with the Partial Least Squares (PLS) method, demonstrated good predictive ability with r²pred values of 0.9127 and 0.7726, respectively. eurekaselect.com QSAR analysis provides insights into the importance of pharmacophoric features, guiding the design of more potent inhibitors. researchgate.net Ligand-based pharmacophore exploration combined with QSAR analysis of transition state analogues is a strategy used to discover new inhibitors. acs.org

Molecular Dynamics Simulations of Compound-Enzyme Complexes

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent conformational changes of protein-ligand complexes and understanding the dynamic aspects of their interactions. MD simulations have been performed on Immucillin analogues, particularly in complexes with Helicobacter pylori MTAN, to study time-dependent conformational changes and identify important residues responsible for receptor-ligand interaction. nih.govresearchgate.net

Furthermore, MD simulations have been used to investigate the binding mechanism of ligands to purine nucleoside phosphorylase. unibo.it In the context of human PNP, MD simulations have revealed a correlation between remote mutations and active site dynamics, specifically in the presence of Immucillin-G. nih.gov These studies suggest that dynamic coupling from remote residues to the catalytic site can play a role in catalysis, with computational results indicating stronger coupling between promotion of vibrations and the reaction coordinate in catalytically enhanced mutant enzymes. nih.gov This dynamic compression is consistent with forming the transition state. nih.gov

In Silico Screening for Identification of Novel Analogues from Chemical Databases

In silico screening, or virtual screening, is a computational technique used to search large chemical databases for compounds that are likely to bind to a target protein. This approach is highly efficient in identifying novel analogues with desired properties.

For Immucillin analogues, virtual screening has been employed to identify potential inhibitors from large chemical databases like the ZINC database. nih.govresearchgate.netdntb.gov.ua This process often involves using validated ligand-based pharmacophore hypotheses to screen millions of natural compounds. nih.govresearchgate.net The screened molecules are then ranked based on scoring functions, such as G-scores and Glide energy, which consider favorable hydrophobic, hydrogen-bonding, and metal-ligation interactions while penalizing steric clashes. nih.gov Compounds identified through virtual screening are subsequently subjected to molecular docking and further evaluation, including MM-GBSA calculations, to assess their binding free energies and selectivity. nih.gov This systematic approach aids in the discovery of potent natural hits, as demonstrated in the search for novel Helicobacter pylori MTAN inhibitors. nih.govresearchgate.net ZINC database compounds have also been screened based on structural requirements to verify the relevance of research in antimalarial drug discovery. eurekaselect.com

Intellectual Property and Academic Licensing

Patent Landscape of Immucillin G and Related Analogues

The intellectual property protecting Immucillin G and its analogues primarily resides in a series of U.S. Patents, generally titled "Inhibitors of nucleoside metabolism" plos.org. These patents cover not only the chemical synthesis of these compounds but also their diverse therapeutic applications.

Early patents, such as U.S. Patent 5,985,848, U.S. Patent 6,066,722, and U.S. Patent 6,228,741, describe Immucillins as inhibitors of purine (B94841) nucleoside phosphorylase (PNP) and purine phosphoribosyltransferases (PPRT). These patents highlight their utility in treating parasitic infections, T-cell malignancies, autoimmune diseases, inflammatory disorders, and for immunosuppression in organ transplantation google.com. Further patents, including U.S. Patent 6,693,193 and U.S. Patent 7,022,852, detail the processes for preparing specific Immucillin compounds, providing crucial synthetic routes for this class of inhibitors google.comgoogle.com. U.S. Patent 7,109,331 further expands the scope by disclosing additional Immucillins that exhibit PNP and PPRT inhibitory activity google.comgoogle.com.

A notable analogue, DADMe-Immucillin-G (BCX4945), is specifically covered by U.S. Patent 7,211,653, also titled "Inhibitors of nucleoside metabolism," which was granted on May 1, 2007 plos.org. This patent encompasses the chemical synthesis and uses of DADMe-Immucillin-G, a compound recognized for its picomolar affinity as an inhibitor of both human and Plasmodium falciparum PNPs plos.orgnih.gov.

The patent landscape also extends to other Immucillin analogues with distinct therapeutic targets. For instance, patent applications like US 2011/0190265 A1 describe methods and compositions for treating bacterial infections by inhibiting quorum sensing, specifically mentioning derivatized Immucillin A (ImmA) and DADMe-Immucillin A (DADMe-ImmA) as 5'-Methylthioadenosine/S-adenosyl homocysteine nucleosidase (MTAN) inhibitors googleapis.comgoogle.com. The scope of these patents typically includes the compounds themselves, their use as pharmaceuticals, pharmaceutical compositions containing these compounds, methods of treating specific diseases using the compounds, and the processes for their preparation, along with useful intermediates in their synthesis google.comgoogle.com. Furthermore, azetidine (B1206935) analogues of Immucillins and DAD-Me-Immucillins have been patented for their potential as therapeutic agents in conditions such as cancer, bacterial infection, parasitic infection, and T-cell mediated diseases google.com.

Collaborative Ownership and Academic Licensing Frameworks

The intellectual property rights for Immucillin G and its related compounds are frequently held under collaborative ownership models, particularly between academic institutions and research organizations. A prime example is U.S. Patent 7,211,653, which covers DADMe-Immucillin-G (BCX4945). This patent is jointly owned by the Albert Einstein College of Medicine and Industrial Research Ltd (now known as the Ferrier Research Institute at Victoria University of Wellington) plos.orgwgtn.ac.nz. Key researchers involved in the development of Immucillins, such as R. H. Furneaux, P. C. Tyler, and V. L. Schramm, are named in this extensive patent family plos.orgplos.org.

This collaborative ownership model is a hallmark of the Immucillin research. The Ferrier Research Institute explicitly states that "All intellectual property arising from the research is jointly owned," and their collaborative efforts have yielded a substantial output, including over 80 peer-reviewed publications and 30 patent families wgtn.ac.nz.

To facilitate the translation of these scientific discoveries into clinical applications, academic licensing frameworks are crucial. The owners of these patents, including the Albert Einstein College of Medicine and VicLink (the commercialization arm of Victoria University of Wellington, New Zealand), have licensed certain Immucillins to the biotechnology industry for further development and potential human use plos.org. BioCryst Pharmaceuticals, Inc., for instance, has licensed U.S. Patent 7,211,653, demonstrating the industry's role in advancing these compounds plos.org.

Government funding has also played a significant role in the development of Immucillins. Research on these compounds has received support from grants such as NIH grant GM41916 from the National Institutes of Health, U.S. Department of Health and Human Services. This government support often grants the U.S. Government certain rights in the inventions, further shaping the collaborative and licensing landscape google.comgoogle.com. This multi-party ownership and licensing structure underscores a strategic approach to intellectual property management, enabling the progression of Immucillin compounds from fundamental research to potential therapeutic solutions through partnerships between academia, government, and industry.

Future Research Directions

Ongoing Development of Next-Generation Immucillin G Analogues with Enhanced Properties

The development of Immucillin G analogues has progressed through several generations, each designed to improve inhibitory potency and pharmacokinetic properties. First-generation Immucillin G and Immucillin H were established as potent inhibitors of human PNP researchgate.netacs.org. Subsequent efforts led to the creation of second-generation analogues, notably DADMe-Immucillin-G (BCX4945). This analogue demonstrated significantly enhanced inhibitory activity, achieving picomolar dissociation constants against human PNP (e.g., 7.0 pM for human PNP) researchgate.netscispace.com. The design principle for these second-generation compounds involved incorporating a methylene (B1212753) bridge between the purine (B94841) base and the nitrogen atom in the pyrrolidine (B122466) ring component, aiming to better mimic the late transition state of the PNP reaction where the purine leaving group is fully dissociated researchgate.netscispace.com.

Further advancements have yielded third-generation acyclic Immucillin analogues, such as DATMe-Immucillin-G and SerMe-Immucillin-G. These compounds exhibit even lower dissociation constants, with SerMe-Immucillin-G showing a Ki of 2.1 pM and DATMe-Immucillin-G a Ki of 3.4 pM against PNP scispace.comresearchgate.net. The shift to acyclic structures simplifies chemical synthesis and, in some cases, eliminates asymmetric carbon centers, contributing to improved accessibility researchgate.net. Ongoing research focuses on fine-tuning the structural features of these analogues, such as the positioning of hydroxyl groups, to optimize their binding affinity and ensure long biological residence times researchgate.net.

Key properties and dissociation constants for selected Immucillin G analogues are summarized below:

| Compound Name | Generation | Dissociation Constant (Ki for hPNP) | Reference |

| Immucillin G | First | 42 pM | researchgate.net |

| DADMe-Immucillin-G | Second | 7.0 pM | researchgate.netscispace.com |

| SerMe-Immucillin-G | Third | 2.1 pM | scispace.comresearchgate.net |

| DATMe-Immucillin-G | Third | 3.4 pM | scispace.comresearchgate.net |

Exploration of Novel Biological Targets for Immucillin G Beyond Canonical PNP Inhibition

Immucillin G is primarily recognized for its potent inhibition of purine nucleoside phosphorylase (PNP) researchgate.netdrugbank.comnih.govplos.org. This canonical mechanism of action leads to the accumulation of deoxyguanosine and subsequent imbalance in deoxyribonucleotide triphosphate (dNTP) pools, ultimately causing T-cell specific apoptosis, making PNP a target for T-cell proliferative disorders nih.govfrontiersin.org. In purine auxotrophs like Plasmodium falciparum, PNP inhibition by Immucillin G blocks essential purine salvage pathways, leading to purine starvation and parasite death nih.govplos.orgresearchgate.net.

While PNP remains the central molecular target for Immucillin G, future research aims to explore the broader biological implications of its PNP inhibitory activity and investigate potential novel targets or pathways influenced by its presence. The downstream effects of PNP inhibition, such as the activation of immune sensor molecules like Toll-like receptor 7 (TLR7) by accumulating guanosine (B1672433) and deoxyguanosine, represent an area of active investigation frontiersin.org. This suggests that Immucillin G's therapeutic effects might extend beyond direct enzymatic inhibition to broader immune modulation, offering avenues for applications in conditions where immune responses are critical frontiersin.org. Research continues to elucidate the full spectrum of cellular and systemic effects mediated by Immucillin G's potent PNP inhibition, potentially uncovering new therapeutic opportunities linked to these broader biological consequences researchgate.netnih.govresearchgate.net.

Advancements in Synthetic Methodologies for Improved Accessibility and Diversification

The complexity of synthesizing early Immucillin generations posed challenges for large-scale production and diversification. Significant advancements in synthetic methodologies are crucial for improving the accessibility of Immucillin G and its analogues. Researchers have focused on developing more efficient and convergent synthetic routes acs.orgbeilstein-journals.org.

Current efforts are directed towards methodologies that allow for greater structural diversity and the combination of desirable features from various potent PNP inhibitors beilstein-journals.orgacs.orgd-nb.infouochb.cz. Convergent and modular synthetic strategies, particularly those involving nucleophilic substitution at the C1' position, provide flexibility in synthesis, good yields, and the ability to control stereochemistry, enabling the creation of a wider array of Immucillin G derivatives with tailored properties beilstein-journals.orgd-nb.info. These advancements are critical for expanding the chemical space of Immucillin G analogues and facilitating the discovery of compounds with even more potent and selective inhibitory profiles acs.orguochb.cz.

Expanding Preclinical Applications in Emerging Infectious Disease Models

Immucillin G, specifically its analogue DADMe-Immucillin-G (BCX4945), has demonstrated significant preclinical efficacy in the context of infectious diseases, particularly against Plasmodium falciparum, the causative agent of malaria. Studies in Aotus primates, a non-human primate model for P. falciparum infections, have shown that oral administration of BCX4945 effectively clears the blood of parasites scispace.complos.orgresearchgate.net. This efficacy stems from Plasmodium species being purine auxotrophs, meaning they rely heavily on host purine salvage pathways, which are disrupted by PNP inhibition nih.govplos.orgresearchgate.net.

The promising results in primate models highlight Immucillin G's potential as a novel antimalarial agent, especially given the widespread issue of drug resistance in current therapies plos.orgresearchgate.net. Research indicates that resistance to DADMe-Immucillin-G develops slowly in P. falciparum, involving gene amplification and specific point mutations in the PfPNP gene, suggesting a robust mechanism of action researchgate.net.

Future preclinical research is focused on further exploring the potential of Immucillin G and its analogues in other emerging infectious disease models, particularly those caused by pathogens that are purine auxotrophs or rely on similar nucleoside metabolism pathways susceptible to PNP inhibition. The demonstrated efficacy, oral availability, chemical stability, and unique mechanism of action of BCX4945 position it as a promising candidate for combination therapies against various parasitic infections plos.org.

Q & A

How can researchers design reproducible experiments to evaluate Immucillin G’s enzyme inhibition kinetics?

Methodological Answer:

- Experimental Design: Use a multi-dose kinetic assay with purified target enzymes (e.g., human purine nucleoside phosphorylase) to measure IC₅₀ values. Include positive/negative controls (e.g., known inhibitors like Forodesine) and blank reactions to account for nonspecific binding .

- Data Collection: Record time-dependent inhibition curves at varying substrate concentrations. Use stopped-flow spectrophotometry for rapid kinetic measurements.

- Reproducibility: Adhere to NIH guidelines for preclinical reporting: document buffer pH, temperature, enzyme lot numbers, and statistical methods (e.g., nonlinear regression for curve fitting) .

- Example Data:

- Table 1: IC₅₀ values under varying pH (6.5–8.0) and temperature (25°C vs. 37°C).

- Figure 1: Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition.

What advanced strategies resolve contradictions in Immucillin G’s cellular uptake efficiency across studies?

Methodological Answer:

- Contradiction Analysis: Compare methodologies from conflicting studies:

- Variable 1: Cell lines used (e.g., primary lymphocytes vs. immortalized T-cells).

- Variable 2: Uptake quantification (radiolabeled Immucillin G vs. LC-MS/MS).

- Validation: Replicate experiments using standardized protocols (e.g., NIH-recommended cell viability assays) and cross-validate with orthogonal techniques (e.g., fluorescence microscopy with tagged analogs) .

- Statistical Approach: Apply meta-analysis to pooled datasets, adjusting for batch effects or inter-lab variability .

How should researchers formulate hypothesis-driven questions about Immucillin G’s off-target effects?

Methodological Answer:

- Framework: Use the PICO framework:

- Population: Specific cell types (e.g., hepatocytes).

- Intervention: Immucillin G at clinically relevant doses.

- Comparison: Baseline activity vs. post-treatment proteomic profiles.

- Outcome: Identification of off-target kinases via kinome-wide screening.

- FINER Criteria: Ensure questions are Feasible (e.g., CRISPR-Cas9 knockout models), Novel (unexplored kinase families), and Relevant (toxicity implications) .

What methodologies optimize Immucillin G’s structural characterization for publication?

Methodological Answer:

- Synthesis Protocols: Include NMR (¹H/¹³C), HPLC purity (>98%), and high-resolution mass spectrometry (HRMS) data for novel derivatives. For known compounds, cite prior synthesis routes (e.g., Schramm’s transition-state analog design) .

- Data Presentation:

- Table 2: Crystallographic data (e.g., PDB ID, resolution, R-factors).

- Supplementary Files: Raw spectral data (e.g., .cif files for X-ray structures) .

- Compliance: Follow IUPAC nomenclature and journal-specific formatting (e.g., Medicinal Chemistry Research guidelines) .

How to conduct a rigorous literature review on Immucillin G’s therapeutic mechanisms?

Methodological Answer:

- Search Strategy: Use Google Scholar with keywords: “Immucillin G” + “mechanism” + “clinical trial” + “resistance.” Filter by citations (>50) and recent reviews (2018–2025) .

- Primary Sources: Prioritize studies with in vivo validation (e.g., murine models of gout or malaria) over computational predictions .

- Gaps Identification: Note unresolved questions (e.g., long-term immunosuppression risks) in the conclusion section .

What statistical methods validate Immucillin G’s efficacy in preclinical studies?

Methodological Answer:

- Power Analysis: Calculate sample size using G*Power (α=0.05, β=0.2) to detect ≥30% efficacy difference .

- Data Normalization: Apply log transformation for skewed dose-response data.

- Reporting: Include exact p-values (avoid “p < 0.05”) and confidence intervals for IC₅₀/EC₅₀ .

How to address ethical considerations in Immucillin G’s in vivo studies?

Methodological Answer:

- Compliance: Follow institutional animal care guidelines (e.g., AAALAC accreditation) and declare approval ID in the methods section .

- Data Transparency: Report attrition rates, adverse events, and euthanasia criteria in supplementary tables .

What computational tools predict Immucillin G’s binding affinity for novel enzyme targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB) of purine-metabolizing enzymes. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) .

- Benchmarking: Compare predicted ΔG values with experimental SPR (surface plasmon resonance) data .

How to design a comparative study between Immucillin G and next-generation purine analogs?

Methodological Answer:

- Parameters: Assess selectivity (kinome-wide profiling), potency (IC₅₀ in nM), and cytotoxicity (CC₅₀ in healthy cells).

- Blinding: Use double-blinded assays for objective readouts .

- Data Presentation:

- Figure 2: Radar plot comparing selectivity indices.

- Table 3: Cross-resistance profiles in drug-resistant cell lines.

What emerging techniques (e.g., multi-omics) elucidate Immucillin G’s metabolic impact?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.